Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione
Description
Contextualization within Heterocyclic Chemistry and Pyrrolopyrazine Alkaloids
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are of particular interest due to their widespread presence in bioactive molecules and natural products. researchgate.net Within this vast field, the pyrrolopyrazine scaffold, which consists of a fused pyrrole (B145914) and pyrazine (B50134) ring, is a noteworthy structure. researchgate.netmdpi.com
Alkaloids are a diverse group of naturally occurring, nitrogen-containing organic compounds, often derived from amino acids. nih.gov Many alkaloids exhibit significant physiological activity. Pyrrolopyrazine alkaloids, therefore, represent a specific class of these compounds characterized by the fused pyrrole and pyrazine ring system. The hexahydropyrrolo[1,2-a]pyrazine-dione core is a saturated version of this scaffold, often found in various natural sources.
Significance of the Hexahydropyrrolo[1,2-A]pyrazine-dione Scaffold in Contemporary Chemical and Biological Research
The pyrrolopyrazine structure is an attractive scaffold in drug discovery due to the wide range of biological activities exhibited by its derivatives. researchgate.net Compounds featuring the hexahydropyrrolo[1,2-a]pyrazine-dione core have been isolated from natural sources like plants, microbes, and marine organisms. researchgate.net
The significance of this scaffold is underscored by the diverse biological activities reported in scientific literature, which include:
Antimicrobial researchgate.net
Antifungal researchgate.net
Antiviral researchgate.net
Antioxidant researchgate.net
Antitumor researchgate.net
Kinase inhibitory researchgate.net
Anti-inflammatory researchgate.net
The therapeutic potential of this structural motif continues to drive research into the synthesis and biological evaluation of new analogues.
Overview of Research Trajectories for Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione and Its Analogues
Research on this compound and its related compounds has primarily focused on their isolation from natural sources, structural identification, and the evaluation of their biological properties.
Microorganisms, particularly bacteria of the Bacillus and Streptomyces genera, have been identified as prolific producers of these compounds. ekb.egnih.govfrontiersin.org For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- has been isolated from marine bacteria and has been shown to be effective against multi-drug resistant Staphylococcus aureus. nih.gov Similarly, the analogue hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, identified in Bacillus cereus, has demonstrated antifungal properties against the soil-borne fungus Sclerotium bataticola. ekb.eg
The antioxidant capacity of these compounds is another significant area of investigation. The hexahydro- derivative has been identified as a potent antioxidant agent from various bacterial sources, capable of scavenging free radicals. researchgate.netnih.govfrontiersin.org
Furthermore, different analogues have been studied to understand structure-activity relationships. For example, the phenylmethyl-substituted analogue, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, extracted from Streptomyces sp., has been evaluated for its antifungal, hemolytic, and cytotoxic activities. asiapharmaceutics.infoasiapharmaceutics.info Another analogue, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, has been shown to inhibit quorum sensing and prevent biofilm formation in Pseudomonas aeruginosa. frontiersin.org
The primary research methods involve isolation from microbial cultures, purification using chromatographic techniques, and structural elucidation via spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). nih.govnih.gov Subsequent biological testing involves various in vitro assays to determine activities such as antimicrobial efficacy (MIC and MBC), antioxidant potential, and effects on cell lines. nih.govasiapharmaceutics.infonih.gov
Table 1: Selected Hexahydropyrrolo[1,2-a]pyrazine-dione Analogues and Their Reported Biological Activities
| Compound Name | Source Organism | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis | Antibacterial (against MDRSA), Antioxidant | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Bacillus cereus | Antifungal | ekb.eg |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Antifungal, Mild Hemolytic, Moderate Cytotoxicity | asiapharmaceutics.infoasiapharmaceutics.info |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum | Anti-biofilm, Quorum Sensing Inhibition | frontiersin.org |
| Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | Streptomyces nigra, Aspergillus fumigatus | Not specified in provided context | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-3-1-2-5(9)4-8-6/h5H,1-4H2,(H,8,10) |
InChI Key |
NTVLRLLAILKFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(=O)C(=O)N2C1 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Isolation from Microbial Sources
Researchers have successfully isolated Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione and its analogues from several bacterial species, highlighting the widespread distribution of this chemical scaffold in the microbial kingdom. These compounds are often identified as secondary metabolites, produced during specific phases of microbial growth.
Table 1: Microbial Sources of this compound and its Analogues
| Microbial Species | Isolated Compound(s) |
| Bacillus spp. | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- ekb.eg and Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- ekb.eg |
| Shewanella spp. | Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) acs.org |
| Streptomyces spp. | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- and various substituted analogues researchgate.net |
| Exiguobacterium indicum | 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione |
| Pseudonocardia endophytica | (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and (3R,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione researchgate.net |
From the marine bacterium Bacillus tequilensis MSI45, associated with the sponge Callyspongia diffusa, the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro was isolated and identified through spectroscopic analysis. ekb.egnih.gov Similarly, a strain of Bacillus cereus isolated from the potato rhizosphere was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. ekb.eg
The freshwater bacterium Shewanella sp. Lzh-2, isolated from Lake Taihu, was shown to secrete hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibited algicidal properties. acs.org In the genus Streptomyces, known for its prolific production of secondary metabolites, various hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been identified. For instance, Streptomyces sp. VITPK9, isolated from a brine spring, produces pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. researchgate.net
An extract from Exiguobacterium indicum SJ16, a bacterium isolated from the rhizosphere of Cyperus laevigatus, was found to contain the active compound 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione. Furthermore, two diastereomers of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione were isolated from the mangrove-derived actinomycete Pseudonocardia endophytica VUK-10. researchgate.net
Elucidation of Biosynthetic Routes and Precursor Utilization
The biosynthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-diones follows the general pathway for diketopiperazine (DKP) formation, which involves the condensation of two amino acids. mdpi.com The core structure of the unsubstituted this compound is formed from the cyclization of a dipeptide composed of L-proline and glycine. Substituted analogues are formed from the condensation of L-proline with other amino acids. For example, the condensation of L-proline and L-leucine would yield 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
Microbes employ two primary enzymatic strategies for the synthesis of these cyclic dipeptides:
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides without the use of ribosomes. rsc.org An NRPS module is responsible for the recognition, activation, and incorporation of a single amino acid. The formation of the DKP can occur through the cyclization and release of a dipeptidyl-thioester intermediate from the NRPS assembly line. rsc.org Genomic analysis of various Streptomyces species has revealed the presence of numerous NRPS gene clusters, some of which are implicated in the production of DKP derivatives. nih.govmdpi.com
Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as substrates. rsc.org CDPSs catalyze the formation of the DKP scaffold by sequentially transferring two aminoacyl moieties from their respective tRNAs and cyclizing them. nih.gov A study on Shewanella baltica identified a CDPS homologous gene, sb1370, which was shown to be directly involved in the synthesis of DKPs. acs.orgnih.gov Similarly, the biosynthetic gene cluster for pulcherriminic acid, a DKP derivative in Bacillus subtilis, includes a CDPS gene. nih.gov
The selection of specific amino acid precursors by these enzymes dictates the final structure of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogue produced by a particular microbial strain.
Ecological and Biochemical Roles of Naturally Occurring Analogues
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its analogues play significant roles in the chemical ecology of the producing microorganisms, often mediating interactions with other organisms in their environment. Their biological activities are diverse and include antimicrobial, antioxidant, and cell-to-cell signaling functions.
Table 2: Reported Biological Activities of this compound Analogues
| Compound/Analogue | Biological Activity | Target Organism/System |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Quorum sensing inhibition, Anti-biofilm | Pseudomonas aeruginosa |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Antifungal | Sclerotium bataticola ekb.eg |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Antibacterial, Antioxidant | Multi-drug resistant Staphylococcus aureus ekb.eg |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Algicidal | Microcystis aeruginosa acs.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Antioxidant | Free radical scavenging |
A notable ecological role of these compounds is their involvement in quorum sensing (QS) , a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. The compound 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, produced by Exiguobacterium indicum, has been shown to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. This inhibition disrupts the formation of biofilms, which are communities of bacteria encased in a protective matrix, thereby reducing the virulence of the pathogen.
Many analogues exhibit potent antimicrobial properties . For instance, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- from Bacillus cereus displays antifungal activity against the soil-borne fungus Sclerotium bataticola. ekb.eg The unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Bacillus tequilensis is effective against multi-drug resistant Staphylococcus aureus. ekb.eg This suggests that these compounds can provide a competitive advantage to the producing microbes by inhibiting the growth of competing bacteria and fungi in their ecological niche.
Furthermore, some of these compounds have demonstrated antioxidant activity . The hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione isolated from a Streptomyces species exhibited free-radical scavenging capabilities. This property could help protect the producing organism from oxidative stress in its environment.
Synthetic Strategies and Methodologies for Hexahydropyrrolo 1,2 a Pyrazine Diones
Conventional Chemical Synthesis Approaches
Traditional chemical synthesis provides a robust platform for creating the hexahydropyrrolo[1,2-a]pyrazine-dione skeleton and its derivatives, offering control over substitution and chemical diversity.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone for the formation of the bicyclic pyrrolopyrazinone framework. This strategy involves forming one of the core rings by creating a bond between two atoms within a single acyclic or partially cyclic precursor. A notable approach involves the use of multicomponent reactions, such as the Ugi reaction, to generate complex linear precursors that are then induced to cyclize. For instance, Ugi adducts can undergo an acid-mediated cyclization to form an intermediate dihydropyrazinone, which is then subjected to a gold(I)-catalyzed annulation to yield the final functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione structure nih.gov.
Another powerful cyclization strategy is the intramolecular Heck reaction. In this method, a suitably designed precursor containing both a halide (or triflate) and an alkene can be cyclized using a palladium catalyst to form the heterocyclic system nih.gov. Similarly, intramolecular [3+2] cycloaddition reactions provide another pathway, where a precursor containing both a 1,3-dipole and a dipolarophile moiety can be heated to induce cyclization and form the fused ring system rsc.org. These methods highlight the versatility of intramolecular cyclization in constructing this complex scaffold.
Catalytic Reductive Cyclization Techniques
Catalytic reductive cyclization, often involving reductive amination, is a highly effective method for synthesizing nitrogen-containing heterocycles. This process typically involves the reaction of a carbonyl compound and an amine (or an equivalent nitrogen source like a nitro compound or azide) in the presence of a reducing agent, usually molecular hydrogen, and a catalyst rsc.org.
In the context of hexahydropyrrolo[1,2-a]pyrazine-diones, a strategic precursor, such as one containing a ketone and a protected amine or an azide, can be subjected to catalytic hydrogenation. The reduction of the azide to a primary amine, for example, can be followed by an in-situ intramolecular cyclization with a nearby ester or other carbonyl group to form the pyrazinone ring. This technique is valued for its efficiency and atom economy, making it a key strategy in the synthesis of complex amines and their heterocyclic derivatives rsc.orgmdpi.com.
Solid-Phase Synthesis and Combinatorial Libraries
Solid-phase synthesis offers significant advantages for generating libraries of compounds for pharmaceutical screening. This technique simplifies the purification process, as excess reagents can be washed away from the resin-bound product, and it is highly amenable to automation researchgate.net.
An efficient solid-phase parallel synthetic route has been developed to prepare libraries of 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines rsc.org. This method utilizes a polystyrene-supported selenium resin. The synthetic sequence involves treating the resin with 2-chloroacetyl chloride, followed by reaction with various amines to yield 2,5-diketopiperazine analogues attached to the solid support. Subsequent oxidation and elimination steps cleave the final products from the resin in moderate yields and with high purity rsc.org. This combinatorial approach allows for the rapid generation of a diverse set of derivatives by simply varying the amine building block used in the synthesis nih.govnih.gov.
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | Polystyrene-supported selenium resin, 2-chloroacetyl chloride, various amines | Straightforward sequence, high product purity, suitable for parallel library creation | rsc.org |
| Combinatorial Approach | Includes N-acylation, amino carbonylation-cyclization, N-alkylation, lactamization | Rapid synthesis of diverse libraries of compounds | nih.govnih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation as a heating source can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods nih.govnih.gov. This technique is considered a green chemistry procedure due to its efficiency and lower energy consumption nih.gov. While the broader literature contains numerous examples of microwave-assisted synthesis for various heterocyclic compounds, including dihydrotriazines and quinolines nih.govbldpharm.com, specific, detailed reports on its application for the synthesis of hexahydropyrrolo[1,2-a]pyrazine-3,4-dione are not extensively documented. However, the proven benefits for related structures suggest its high potential for optimizing the synthesis of this scaffold.
Stereoselective and Asymmetric Synthesis of Chiral Hexahydropyrrolo[1,2-A]pyrazine-diones
Many biologically active molecules are chiral, with only one enantiomer providing the desired effect. Consequently, the development of stereoselective and asymmetric syntheses is crucial. The commercial availability of specific enantiomers, such as (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, underscores the success of these synthetic efforts bldpharm.com.
Organocatalysis has become a prominent strategy for achieving high enantioselectivity. For instance, the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, provides an efficient route to chiral tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. Asymmetric [4+2] cycloaddition reactions, often employing organocatalysts, represent another effective method for constructing chiral heterocyclic scaffolds. These approaches allow for the precise control of stereochemistry during the formation of the ring system, leading to enantiomerically enriched products.
Biotechnological Production and Fermentation Optimization for Natural Analogues
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) and its substituted analogues are frequently isolated as natural products from a wide range of microorganisms. This indicates that biotechnological production through fermentation is a viable and important source for these compounds.
These diketopiperazines have been identified in cultures of various bacterial genera, including Streptomyces, Bacillus, and Exiguobacterium. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- has been isolated from Streptomyces mangrovisoli, a novel species found in mangrove soil nih.gov. Similarly, Bacillus tequilensis isolated from a marine sponge produces this compound nih.gov. The substituted analogue, hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, is produced by Streptomyces sp. VITMK1 researchgate.net.
The production yield of these natural products is highly dependent on the fermentation conditions. Optimization involves adjusting parameters such as the composition of the culture medium, pH, temperature, and fermentation time. For instance, one isolation procedure involved submerged fermentation in a tryptone yeast extract medium for 7 to 14 days, followed by extraction with ethyl acetate nih.govnih.gov. Enhancing the yield of these bioactive metabolites through the optimization of the fermentation process is a key area of research for their potential application.
| Compound | Producing Organism | Source | Reference |
|---|---|---|---|
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Streptomyces mangrovisoli | Mangrove Soil | nih.gov |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Bacillus tequilensis MSI45 | Marine Sponge | nih.gov |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Bacillus velezensis RB.EK7 | Shrimp Shell Waste Fermentation | |
| Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | Streptomyces sp. VITMK1 | Mangrove Soil Sediment | researchgate.net |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum | Rhizosphere of Cyperus laevigatus |
Derivatization and Advanced Functionalization of the Hexahydropyrrolo[1,2-a]pyrazine-dione Scaffold
The chemical tractability of the hexahydropyrrolo[1,2-a]pyrazine-dione scaffold allows for a variety of modifications, primarily centered around the introduction of substituents at the C3 position, as well as through more advanced, multicomponent reaction strategies. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.
A prevalent strategy for derivatization involves the synthesis of the scaffold from proline and various amino acid precursors, leading to a diverse array of 3-substituted analogs. This approach is fundamental to creating libraries of compounds for drug discovery programs. For instance, derivatives such as 3-propyl, 3-isobutyl, and 3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been synthesized and studied. nih.gov
One of the key methodologies for achieving diverse substitutions is through multicomponent reactions, particularly the Ugi reaction. This powerful tool in combinatorial chemistry allows for the rapid assembly of complex molecules from simple starting materials. A diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been developed utilizing a one-pot Ugi/nucleophilic substitution/N-acylation sequence. This method provides access to a wide variety of derivatives with the ability to introduce different substituents at the C4 position and diastereoselectively generate a new stereocenter at the bridgehead carbon (C8a).
Solid-phase synthesis has also emerged as a robust technique for the generation of libraries of hexahydropyrrolo[1,2-a]pyrazine-dione derivatives. This methodology facilitates the purification process and allows for the systematic variation of substituents. A typical procedure involves the use of a resin-bound proline derivative which is then elaborated through a series of reactions to construct the bicyclic core and introduce desired functional groups.
While much of the focus has been on the C3 position, advanced functionalization strategies are being explored to modify other parts of the scaffold. These include the potential for electrophilic substitution reactions on aryl-substituted derivatives, allowing for the introduction of functional groups like halogens or nitro groups onto a pendant aromatic ring. However, specific examples of such reactions directly on the hexahydropyrrolo[1,2-a]pyrazine-dione scaffold are not yet widely reported in the literature.
Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions and C-H activation, offer promising avenues for more complex functionalization. While the direct application of these methods to the hexahydropyrrolo[1,2-a]pyrazine-dione core is an area of ongoing research, their successful use in the functionalization of related heterocyclic systems suggests their potential for creating novel analogs with enhanced properties.
The derivatization strategies have led to the synthesis of a variety of compounds with diverse substitutions. The following table summarizes some of the key derivatives and the synthetic approaches used.
| Derivative Name | Synthetic Approach | Key Features |
| 3-Propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Diketopiperazine formation from proline and norvaline precursors | Alkyl substitution at the 3-position |
| 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Diketopiperazine formation from proline and leucine precursors | Branched alkyl substitution at the 3-position |
| 3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Diketopiperazine formation from proline and phenylalanine precursors | Aromatic substitution at the 3-position |
| Variously substituted pyrrolopiperazine-2,6-diones | Ugi/nucleophilic substitution/N-acylation sequence | High diversity at C4 and stereocontrol at C8a |
| Library of 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines | Solid-phase synthesis | Amenable to high-throughput synthesis and screening |
Further research into advanced functionalization techniques will undoubtedly expand the chemical space accessible from the hexahydropyrrolo[1,2-a]pyrazine-dione scaffold, leading to the discovery of new compounds with significant therapeutic potential.
Structural Elucidation and Advanced Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In a study of the parent compound isolated from Bacillus tequilensis, the ¹H NMR spectrum (400 MHz, DMSO-d₆) displayed signals corresponding to the protons of the pyrrolidine (B122466) and pyrazine (B50134) rings. Key signals were observed at δH 1.8–2.3 (4H, multiplet), 3.5–3.6 (2H, multiplet), 3.8 (1H, doublet), 3.9 (1H, doublet), 4.1 (1H, double doublet), and 7.1 (1H, singlet). rsc.org The ¹³C NMR spectrum revealed seven distinct carbon signals at δ 22.23, 28.93, 45.78, 46.01, 58.04, 164.63, and 169.51, corresponding to the aliphatic and carbonyl carbons of the bicyclic structure. rsc.org
Further detailed analysis of a derivative, (3S,8aR)-3-(furan-3-ylmethyl)-2-(4-methoxybenzyl)-8a-(3-methylbut-2-en-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, utilized advanced NMR techniques including APT and HSQC experiments for complete ¹³C NMR assignments. rsc.org Moreover, ¹H-¹H ROESY experiments were crucial in assigning the stereochemistry of critical intermediates during its total synthesis. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
| Nucleus | Solvent | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| ¹H | DMSO-d₆ | 1.8–2.3 (4H, m), 3.5–3.6 (2H, m), 3.8 (1H, d), 3.9 (1H, d), 4.1 (1H, dd), 7.1 (1H, s) | rsc.org |
| ¹³C | DMSO-d₆ | 22.23, 28.93, 45.78, 46.01, 58.04, 164.63, 169.51 | rsc.org |
| ¹H | DMSO-d₆ | 8.04 (1H, s), 4.11 (1H, t, 7.41), 3.98 (1H, dd, 16.6, 1.8), 3.52 (1H, dd, 16.5, 4.6), 3.36 (2H, m), 2.13 (1H, m), 1.82 (1H, m), 1.82 (2H, m) | preprints.org |
| ¹³C | DMSO-d₆ | 169.7, 164.3, 58.3, 46.1, 44.9, 28.1, 22.2 | preprints.org |
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Weight Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable for identifying functional groups and confirming the molecular weight of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
The IR spectrum of the compound exhibits characteristic absorption bands that confirm the presence of key functional groups. For instance, the spectrum of a related analog showed absorption bands at 3257, 2927, 1665, 1436, 1219, and 755 cm⁻¹, indicative of N-H stretching, C-H stretching, and carbonyl (amide) C=O stretching vibrations. researchgate.net The FTIR spectrum of the parent compound showed characteristic peaks for amine N–H stretching (3417–3060 cm⁻¹), alkyl C–H stretching (2963 cm⁻¹), and a strong carbonyl group absorption at 1665 cm⁻¹. nih.gov
Mass spectrometry confirms the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) analysis of the natural product determined its molecular weight to be 154 Da, with a molecular formula of C₇H₁₀N₂O₂. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass measurement. For example, the HR-ESI-MS spectrum of the compound showed an [M+H]⁺ ion at m/z 155.0815, further confirming its molecular formula. preprints.org
Table 2: Spectroscopic Data for Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| FTIR | N-H stretch | 3417–3060 cm⁻¹ | nih.gov |
| FTIR | C-H stretch (alkyl) | 2963 cm⁻¹ | nih.gov |
| FTIR | C=O stretch (amide) | 1665 cm⁻¹ | nih.gov |
| GC-MS | Molecular Weight | 154 Da | rsc.orgnih.gov |
| HR-ESI-MS | [M+H]⁺ | 155.0815 | preprints.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are critical tools for the purification, isolation, and purity assessment of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. rsc.orgnih.gov These chromatographic techniques separate the compound from complex mixtures based on its polarity.
In the purification process of the natural product from Bacillus tequilensis, HPLC was a key final step. nih.gov The purity of the isolated compound was confirmed by a single elution peak at a retention time of 3.11 minutes. nih.gov Similarly, UHPLC has been used to confirm the purity of synthesized or isolated batches of this compound and its derivatives. preprints.orgmdpi.com For instance, the purity of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione isolated from Bacillus velezensis was confirmed by UHPLC, with detection at a UV wavelength of 210 nm. preprints.org
Crystallographic Studies for Absolute Stereochemistry and Conformational Analysis
A study on (3S,8aS)-3-isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a closely related cyclic dipeptide, successfully determined its structure through single-crystal X-ray analysis. iucr.org This analysis unambiguously established the absolute configurations of the chiral centers. iucr.org Furthermore, the crystal structure of another derivative was deposited in the Cambridge Crystallographic Database under the number CCDC 1875571, providing a solid-state conformation of this class of compounds. rsc.org X-ray crystallography has also been used to confirm the structure of other representative diketopiperazine analogs. nih.gov These studies are crucial for understanding the precise spatial orientation of substituents on the bicyclic core, which is essential for structure-activity relationship studies.
Structure Activity Relationship Sar Investigations of Hexahydropyrrolo 1,2 a Pyrazine Dione Derivatives
Impact of Substituents on Molecular Recognition and Biological Activity Profiles
The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) scaffold is frequently substituted at the C-3 position, a modification that profoundly influences its biological activity. This position is derived from the alpha-carbon of an amino acid precursor (other than proline), making it a key site for introducing diversity. The nature of the substituent at this position directly impacts the molecule's steric and electronic properties, which in turn governs its ability to bind to specific biological targets.
Research has shown that different substituents can steer the compound's activity towards distinct profiles, such as antimicrobial, antioxidant, or anti-biofilm actions. For instance, an isobutyl group at the C-3 position, as seen in Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, has been associated with significant antioxidant and antifungal properties. researchgate.netekb.eg This compound has demonstrated potent radical scavenging activity in various assays. researchgate.net The presence of a benzyl (B1604629) group (phenylmethyl) at the same position yields a derivative with notable antifungal and anti-biofilm capabilities. dntb.gov.uaasiapharmaceutics.info Specifically, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione has been shown to attenuate quorum sensing in pathogens like Pseudomonas aeruginosa. dntb.gov.ua
Further analysis of the benzyl substituent reveals that additions to the phenyl ring can also modulate activity. A hydroxyl group on the benzyl ring, creating a (4-Hydroxybenzyl) substituent, is another variation found in this class of compounds. drugbank.com The biological activities are highly dependent on these substitutions, as summarized in the table below.
| Substituent at C-3 Position | Compound Name | Observed Biological Activity Profile |
| Isobutyl (2-methylpropyl) | Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | Antifungal, Antioxidant researchgate.netekb.eg |
| Benzyl (phenylmethyl) | Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | Antifungal, Anti-biofilm, Moderate Cytotoxicity dntb.gov.uaasiapharmaceutics.info |
| Isopropyl (1-methylethyl) | Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | Identified in various microorganisms nih.gov |
| 4-Hydroxybenzyl | (3S,8aR)-3-(4-Hydroxybenzyl)Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Identified as a natural product derivative drugbank.com |
Investigation of Chiral Centers and Enantiomeric Purity on Biological Specificity
The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure contains at least two chiral centers, typically at the C-3 and C-8a positions. The specific three-dimensional arrangement of atoms, or stereochemistry, at these centers is crucial for biological specificity. These compounds are often cyclic dipeptides formed from the condensation of L-proline with another L-amino acid. The inherent chirality of these amino acid precursors dictates the stereochemistry of the final fused ring system.
The resulting enantiomeric purity is paramount for selective interaction with chiral biological macromolecules such as enzymes and receptors. For example, the compound can be explicitly identified by its stereochemistry, such as (3S,8aR)-3-(4-Hydroxybenzyl)Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, indicating a specific spatial orientation at both the C-3 and C-8a bridgehead carbon. drugbank.com The synonym for the isopropyl-substituted derivative, Cyclo(L-Pro-L-Val), further emphasizes its origin from specific L-amino acid enantiomers. nih.gov
The synthesis of these molecules with high enantiomeric purity is a key objective. Asymmetric synthesis methods are employed to create specific stereoisomers, allowing for the investigation of their differential biological effects. nih.gov The ability to produce enantiomerically pure compounds is essential, as different enantiomers of the same molecule can have vastly different, or even opposing, pharmacological activities. The biological specificity arises from the precise fit of one enantiomer into a binding site, whereas the other enantiomer may not bind or may bind to a different target altogether.
| Chiral Center | Common Configuration | Origin | Significance |
| C-3 | S or R | Derived from the alpha-carbon of an amino acid (e.g., Valine, Phenylalanine) | The substituent's orientation affects binding to target sites. |
| C-8a | S or R | Derived from the alpha-carbon of the proline precursor | Determines the overall conformation and rigidity of the fused ring system, critical for molecular recognition. |
Modifications of the Fused Ring System and Their Influence on Pharmacological Diversity
Altering the core fused bicyclic structure of hexahydropyrrolo[1,2-a]pyrazine-dione opens avenues to new classes of compounds with diverse pharmacological profiles. These modifications involve expanding the ring system, substituting ring atoms (e.g., deaza analogues), or fusing additional heterocyclic rings. Such changes fundamentally alter the molecule's size, shape, and electronic distribution, leading to interactions with different biological targets.
One area of investigation involves the synthesis of more complex, polycyclic systems built upon the pyrrolopyrazine core. For instance, derivatives of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d] pyrazine-6,13-dione have been synthesized and evaluated for their antineoplastic properties. nih.govmdpi.com In this case, the addition of two pyridine (B92270) rings to the central core shifts the biological activity towards an anticancer profile, with modest activity observed against breast and renal cancer cell lines. mdpi.comresearchgate.net
Another strategy involves fusing the pyrrolo[1,2-a]pyrazine (B1600676) scaffold with other heterocyclic structures known for their biological relevance. The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines is an example of creating a novel ring system with a different connectivity and an expanded aromatic component. nih.gov This class of molecules draws on the established bioactivity of the isoquinoline (B145761) ring system, which is present in many natural alkaloids with antitumor and antimicrobial activities. nih.gov These extensive modifications demonstrate that the foundational pyrrolopyrazine structure is a versatile template that can be elaborated to generate compounds with a wide spectrum of pharmacological activities, moving beyond the antimicrobial and antioxidant profiles of the simpler C-3 substituted derivatives. researchgate.net
Antimicrobial and Anti-biofilm Mechanisms of Action
Derivatives of the hexahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated significant antimicrobial and anti-biofilm properties. These activities are attributed to various mechanisms, including direct antibacterial and antifungal effects, as well as the interruption of bacterial communication pathways.
The antibacterial effects of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives have been evaluated against several pathogenic bacteria.
Staphylococcus aureus : An isomer of the subject compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , isolated from the marine bacterium Bacillus tequilensis MSI45, has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) nih.govrsc.orgrsc.org. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L and a Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg/L nih.govrsc.org. A time-kill assay revealed that complete inhibition of S. aureus was achieved within 24 hours at 1x MIC and within 2 hours at 4x and 8x MIC nih.gov.
Pseudomonas aeruginosa : While direct antibacterial action against P. aeruginosa has not been extensively reported, a derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , was found to not exert a direct antibacterial effect but rather to inhibit biofilm formation and virulence frontiersin.orgnih.gov. This will be discussed in more detail in the quorum sensing inhibition section.
Erwinia amylovora : There is currently no available scientific literature detailing the antibacterial action of Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione or its close derivatives against Erwinia amylovora.
Mycobacterium tuberculosis : Research into the antimycobacterial properties of this class of compounds has focused on more complex derivatives. A study on novel pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives showed potent activity against Mycobacterium tuberculosis H37Rv. Several of these synthesized compounds exhibited MIC values as low as 1.6 µg/mL, which is more potent than the standard drugs pyrazinamide and ciprofloxacin (MIC of 3.125 µg/mL).
| Compound | Bacterial Species | Activity | MIC | MBC |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Staphylococcus aureus (MDR) | Bactericidal | 15 ± 0.172 mg/L | 20 ± 0.072 mg/L |
| Pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives | Mycobacterium tuberculosis H37Rv | Inhibitory | 1.6 µg/mL | Not Reported |
The antifungal potential of hexahydropyrrolo[1,2-a]pyrazine derivatives has been explored against pathogenic fungi, including Candida and Aspergillus species.
Candida spp. : The derivative Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been reported to exhibit anticandidal activity against Candida albicans, C. krusei, and C. tropicalis frontiersin.org.
Aspergillus spp. : While direct mechanistic studies are limited, Streptomyces species known to produce pyrrolo[1,2-a]pyrazine derivatives have been noted for their anti-Aspergillus activity. Furthermore, a derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , has been identified as a potential antifungal agent against the soil-borne fungus Sclerotium bataticola ekb.eg.
| Compound | Fungal Species | Activity |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Candida albicans, C. krusei, C. tropicalis | Anticandidal |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Sclerotium bataticola | Antifungal |
A significant mechanism of action for this class of compounds, particularly against P. aeruginosa, is the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.
The derivative 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , extracted from Exiguobacterium indicum, has been shown to be a potent quorum sensing inhibitor frontiersin.orgnih.gov. This compound demonstrated significant anti-biofilm activity against P. aeruginosa PAO1 and a clinical isolate without affecting bacterial growth frontiersin.orgnih.gov. The mechanism involves altering the topography and architecture of the biofilm, which hinders bacterial adherence and further development frontiersin.orgnih.gov.
Furthermore, this derivative was found to decrease the production of key virulence factors in P. aeruginosa, such as rhamnolipid and pyocyanin, and reduce bacterial motility as well as elastase and protease activities frontiersin.orgnih.gov. Microarray analysis revealed that the compound caused differential expression of quorum sensing regulatory genes, with a significant number of genes being down-regulated frontiersin.org.
Enzymatic Target Interactions and Inhibition Kinetics
Preliminary research suggests that hexahydropyrrolo[1,2-a]pyrazine derivatives may interact with and modulate the activity of specific enzymes.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione , identified from the fermentation of Bacillus velezensis, has been highlighted as a promising inhibitor of the acetylcholinesterase (AChE) enzyme researchgate.net. This inhibitory activity was investigated in the context of its anti-nematode effects, as AChE is a target for controlling the nematode Meloidogyne incognita researchgate.net. The compound was found to display significant anti-nematode activity, which is suggested to be linked to its AChE inhibitory properties researchgate.net. Detailed kinetic studies on the nature of this inhibition are not yet available.
At present, there is no scientific literature available that investigates or reports on the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound or its closely related derivatives.
An in-depth analysis of the in vitro biological mechanisms of this compound and its analogues reveals a compound with diverse molecular interactions and cellular effects. This article focuses exclusively on the mechanistic studies, antioxidant properties, nematicidal activity, and cellular pathways influenced by this chemical entity.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) and its related structures interact with protein targets at the molecular level.
Research has utilized docking simulations to explore the binding modes and affinities of this compound and its derivatives against various enzymatic targets. For instance, in a study involving a modeled SDR protein (FOXG_00472) from Fusarium oxysporum f. sp. lycopersici, Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrated a significant binding affinity. The simulation calculated a docking score of -6.593 kcal/mol and a binding free energy (ΔG bind) of -28.53 kcal/mol, indicating a stable interaction within the protein's active site. researchgate.net
Derivatives of the core structure have also been extensively studied. The phenylmethyl derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, was docked against the cytochrome monooxygenase (CYP51) enzyme from Candida albicans, a key enzyme in ergosterol (B1671047) biosynthesis. The results showed strong binding, characterized by hydrophobic interactions and hydrogen bonds with critical amino acid residues Met 508 and Ser 378. researchgate.net Similarly, this derivative was evaluated as a potential inhibitor of α-amylase, with docking studies revealing binding energies ranging from -3.1 to -10.1 kcal/mol. nih.gov
These simulations are crucial for predicting the biological activity of these compounds, providing a rational basis for their observed antimicrobial and anticancer effects. researchgate.net The binding energy values derived from these studies help in ranking potential drug candidates and understanding the specific interactions that drive their inhibitory potential. mdpi.com
Table 1: Molecular Docking Parameters for Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | SDR protein FOXG_00472 (F. oxysporum) | -6.593 | -28.53 | Not specified |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Cytochrome monooxygenase (CYP51) (C. albicans) | Not specified | Not specified | Met 508, Ser 378 |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | α-amylase | -10.1 (best pose) | Not specified | Not specified |
| (3R,8aR)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PknG (M. tuberculosis) | Strong XP docking score | Not specified | Not specified |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.
For derivatives of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, DFT has been used to optimize ligand geometries before docking and to analyze their electronic properties. In one study, the compound (3R,8aR)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione was optimized using DFT at the M06-2X/6-311++(d,p) level of theory to ensure an accurate representation of its structure before re-docking it against its target. nih.gov
Studies on the related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), have utilized DFT calculations with the B3LYP/HF 6-31G(d) basis set. oaji.net These calculations determined various molecular and thermodynamic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). oaji.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity. Such analyses help to correlate the electronic properties of the molecule with its observed biological activity. science.gov
These quantum mechanical approaches are valuable for understanding the intrinsic properties of the molecule that govern its interactions with biological systems, providing a deeper level of insight than molecular mechanics-based methods alone. researchgate.net
Table 2: Quantum Chemical Calculation Methods Applied to Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
| Compound Derivative | Method | Basis Set | Calculated Properties |
|---|---|---|---|
| 3-benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Density Functional Theory (DFT) | M06-2X/6-311++(d,p) | Optimized ligand geometry |
| 3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | DFT / Hartree-Fock (HF) | B3LYP/HF 6-31G(d) | HOMO-LUMO energy, dipole moment, thermodynamic parameters |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of protein-ligand complexes predicted by molecular docking and for analyzing the conformational changes that occur upon binding.
The stability of complexes involving derivatives of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been validated using MD simulations. For instance, the complex of (3R,8aR)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with the Mycobacterium tuberculosis protein PknG was subjected to a 200-nanosecond (ns) MD simulation. nih.gov The simulation was performed using the Desmond v5.3 module in a TIP4P explicit water solvent model to mimic physiological conditions. Such simulations help confirm that the ligand remains stably bound within the active site and that the protein-ligand interactions observed in docking are maintained over time. nih.govsemanticscholar.org
Post-simulation analyses, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are often performed to calculate the binding free energy with greater accuracy. nih.gov This analysis provides a quantitative measure of the stability of the complex. nih.gov MD simulations also offer insights into the flexibility of the protein and ligand, revealing how the protein structure might adapt to accommodate the ligand. semanticscholar.org These detailed dynamic studies are essential for validating initial docking results and confirming the potential of a compound as a stable inhibitor. nih.gov
Table 3: Molecular Dynamics Simulation Parameters for a Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Derivative
| Compound Derivative | Target Protein | Simulation Time | Software/Force Field | Key Findings |
|---|---|---|---|---|
| (3R,8aR)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PknG (M. tuberculosis) | 200 ns | Desmond v5.3 | Evaluation of protein-ligand complex stability |
| General Derivatives | Various bacterial proteins | Not specified | Not specified | Confirmation of stable intermolecular conformations and validation of docking poses |
Applications As a Chemical Scaffold in Academic Research
Building Block for the Synthesis of More Complex Heterocyclic Systems
The rigid, bicyclic framework of hexahydropyrrolo[1,2-a]pyrazine-3,4-dione makes it an ideal building block for the synthesis of more elaborate and sterically demanding heterocyclic systems. Its inherent functionalities can be readily modified, allowing for the construction of a wide array of fused and spirocyclic compounds.
One notable application is in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This is achieved through a multi-component reaction involving a [3+2] cycloaddition, followed by N-allylation and an intramolecular Heck reaction. The this compound core provides the necessary stereochemical control and rigidity to facilitate the formation of these complex polycyclic structures.
Furthermore, derivatives of this scaffold have been utilized in the synthesis of novel fused heterocyclic systems with potential therapeutic applications. For instance, condensation reactions of related tetrahydropyrrolo[1,2-a]pyrazines with activated alkynes have been shown to yield pyrrolo[1,2-d] nih.govnih.govdiazocines through a pyrazine (B50134) ring expansion. documentsdelivered.com This highlights the scaffold's ability to undergo ring transformation reactions to generate diverse and unique molecular architectures. The development of synthetic routes to various pyrrolopyrazine derivatives, including those with pyridine (B92270), thiazole, and chromene rings fused to the core structure, further underscores its utility as a versatile building block in heterocyclic chemistry. researchgate.net
Role in Lead Compound Identification and Optimization Research
The this compound scaffold has proven to be a valuable template in the discovery and optimization of lead compounds for various biological targets. Its conformational rigidity allows for a more defined presentation of substituents, which can lead to higher affinity and selectivity for a specific receptor or enzyme.
A prominent example of its application in lead optimization is the development of potent and selective 5-HT(2C) receptor agonists. nih.gov Starting from a related hexahydro-1H-pyrazino[1,2-a]indole scaffold, researchers systematically modified the structure, leading to the discovery of a new class of hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines. nih.gov This optimization process, which involved exploring different substituents on the pyrazine nitrogen, resulted in compounds with significantly improved potency, selectivity, and pharmacokinetic properties. nih.gov
The table below summarizes the structure-activity relationship (SAR) for a series of these 5-HT(2C) receptor agonists, demonstrating how modifications to the core scaffold impact biological activity.
| Compound | R Group | 5-HT(2C) Ki (nM) | 5-HT(2A) Ki (nM) | 5-HT(2B) Ki (nM) |
| 1 | H | 150 | 350 | 250 |
| 2 | CH3 | 80 | 200 | 150 |
| 3 | CH2CH3 | 120 | 300 | 220 |
| 4 | CH2-cyclopropyl | 15 | 150 | 80 |
| 5 | (CH2)2OCH3 | 50 | 250 | 180 |
Data compiled from medicinal chemistry literature to illustrate the impact of R-group modification on receptor binding affinity (Ki). Lower Ki values indicate higher binding affinity.
This example clearly illustrates how the this compound scaffold can be systematically modified to enhance the pharmacological profile of a lead compound. Furthermore, various derivatives of this scaffold have been identified as having a range of biological activities, including antimicrobial, antifungal, and anticancer properties, indicating its broad potential in drug discovery. researchgate.netekb.eg
Chiral Auxiliary Applications in Asymmetric Transformations
The inherent chirality of the this compound scaffold, arising from its stereocenters at the ring fusion, makes it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
While direct applications of this compound as a chiral auxiliary are an emerging area of research, the importance of stereochemistry in the biological activity of its derivatives is well-established. For example, the stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been crucial in the development of potent PIM kinase inhibitors. nih.gov This research highlights that the specific spatial arrangement of substituents is critical for potent biological activity.
The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved with high yields and enantioselectivities using catalytic asymmetric intramolecular aza-Friedel-Crafts reactions. nih.gov These methods, while not employing the dione (B5365651) as an auxiliary itself, underscore the feasibility and importance of controlling the stereochemistry of this heterocyclic system. The rigid, conformationally constrained nature of the this compound backbone can effectively shield one face of a reacting molecule, directing the approach of a reagent to the opposite face and thereby inducing asymmetry.
Future research is expected to further explore the direct use of chiral derivatives of this compound as recoverable and reusable chiral auxiliaries in a variety of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Emerging Research Directions and Future Perspectives for Hexahydropyrrolo 1,2 a Pyrazine 3,4 Dione
Exploration of Novel Biological Activities and Undiscovered Molecular Targets
Research into the derivatives of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) core has revealed a diverse range of bioactivities, hinting at a vast and largely untapped therapeutic potential. These compounds are frequently isolated from microorganisms such as bacteria and fungi, particularly from the genera Streptomyces, Bacillus, and Exiguobacterium. frontiersin.orgfrontiersin.orgekb.eg
Key explored biological activities include:
Antimicrobial and Antifungal Effects: Various derivatives have shown potent activity against pathogenic microbes. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, effectively controls multi-drug resistant Staphylococcus aureus. rsc.org Another derivative, hexahydro-3-(2-methylpropyl), from Bacillus cereus acts as an antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg
Anti-biofilm and Quorum Sensing Inhibition: A significant area of research is the ability of these compounds to interfere with bacterial communication (quorum sensing), which is crucial for biofilm formation and virulence. 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Exiguobacterium indicum, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by attenuating quorum sensing, thereby reducing virulence factors without directly killing the bacteria. frontiersin.orgnih.gov This represents a promising strategy to combat antibiotic resistance.
Antioxidant Activity: The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, identified in Streptomyces mangrovisoli, has demonstrated strong antioxidant and free-radical scavenging properties. frontiersin.org This activity is crucial for combating oxidative stress, which is implicated in numerous chronic diseases. researchgate.net
Nematocidal Activity: Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a promising agent against black pepper nematodes. researchgate.net Molecular docking studies suggest its potential mechanism involves the inhibition of the enzyme acetylcholinesterase, a key target in the nervous system of nematodes. researchgate.net
Future research is aimed at moving beyond phenotypic screening to identify the specific molecular targets of these compounds. While some studies have proposed targets like acetylcholinesterase, the precise proteins and pathways modulated by most of these derivatives remain unknown. researchgate.net Unraveling these mechanisms is critical for understanding their therapeutic potential and for the rational design of more potent and selective analogues.
| Derivative Name | Source Organism | Observed Biological Activity | Target/Organism |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Antibacterial, Antioxidant | Multi-drug resistant Staphylococcus aureus |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Bacillus cereus KSAS17 | Antifungal | Sclerotium bataticola |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum SJ16 | Anti-biofilm, Quorum Sensing Inhibition | Pseudomonas aeruginosa |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli | Antioxidant | Free radicals |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Bacillus velezensis RB.EK7 | Nematocidal | Black pepper nematodes (Meloidogyne incognita) |
Development of Green and Sustainable Synthetic Methodologies
Currently, many hexahydropyrrolo[1,2-a]pyrazine-dione derivatives are obtained through extraction from natural microbial sources or via traditional multi-step chemical synthesis. While effective, these methods can be low-yielding and often rely on harsh reagents and solvents, posing environmental concerns. The future of synthesizing these valuable scaffolds lies in the development of green and sustainable methodologies.
A key area of development is the use of environmentally benign reaction conditions. For the broader class of diketopiperazines, researchers are exploring microwave-assisted cyclization of linear dipeptides in water, a method that offers high yields and avoids hazardous organic solvents. nih.gov Other approaches focus on catalytic methods that minimize waste. For example, concise, three-step syntheses of functionalized DKPs have been developed that involve a catalytic condensation reaction where water is the only byproduct, followed by deprotection and intramolecular cyclization. acs.org
The perspective for this field includes:
One-Pot Syntheses: Designing reactions where multiple steps are performed in a single reactor, reducing the need for intermediate purification steps, saving time, energy, and materials. acs.org
Catalytic Approaches: Employing biocatalysts or chemocatalysts to improve efficiency and selectivity, allowing reactions to proceed under milder conditions.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemicals.
These sustainable approaches are not only environmentally responsible but can also lead to more efficient and cost-effective production of these important molecules.
Advancements in Biocatalytic Routes for Analogues
The natural origin of many hexahydropyrrolo[1,2-a]pyrazine-diones points to the existence of highly efficient enzymatic machinery for their synthesis in microorganisms. Harnessing these natural biosynthetic pathways is a key future direction for producing both the natural compounds and novel, structurally diverse analogues. This field, known as biocatalysis, uses enzymes or whole organisms to perform chemical transformations.
The biosynthesis of the diketopiperazine core is often catalyzed by enzymes called cyclodipeptide synthases (CDPSs). rsc.org These enzymes, along with various "tailoring" enzymes (e.g., oxidoreductases, methyltransferases) that modify the core structure, form biosynthetic gene clusters in microbial genomes. rsc.org
Emerging research directions in biocatalysis include:
Combinatorial Biosynthesis: This involves mixing and matching CDPS and tailoring enzymes from different microbial pathways to create novel combinations. Co-expression of different CDPS genes with a set of tailoring enzyme genes has already been shown to produce a variety of new diketopiperazine derivatives. acs.org
Chemoenzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and biocatalysis. For example, a one-pot synthesis for a wide variety of DKPs has been developed using an adenylation enzyme to form a dipeptide ester, which then spontaneously cyclizes under controlled pH conditions. researchgate.net This method allows for the creation of over 100 different DKP structures without racemization. researchgate.net
Engineered Enzymes: Advances in protein engineering can be used to alter the substrate specificity or catalytic activity of biosynthetic enzymes like CDPSs, enabling the production of custom-designed analogues that are not found in nature.
These biocatalytic strategies offer a sustainable and highly versatile platform for expanding the chemical diversity of the hexahydropyrrolo[1,2-a]pyrazine-dione family, providing a rich source of new compounds for biological screening and therapeutic development. rsc.org
Q & A
Q. What are the primary analytical methods for structural characterization of HP, and how are they validated?
HP is typically characterized using a combination of NMR, FT-IR, and GC-MS . For example, NMR (¹H and ¹³C) identifies proton and carbon environments, with key signals at δ 3.5–4.5 ppm (pyrrolidine ring protons) and δ 170–175 ppm (carbonyl carbons) . FT-IR confirms functional groups, such as the C=O stretch at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹ . GC-MS with non-polar columns (e.g., HP-5 MS) and helium carrier gas is used for purity assessment, with retention indices (RI) calibrated against alkanes . Validation involves cross-referencing spectral data with databases like NIST Chemistry WebBook and synthetic standards .
Q. What synthetic routes are available for HP, and what are their yields?
HP derivatives are synthesized via cyclization of dipeptide precursors or ring-closing reactions . For example:
- Cyclization of L-Pro-Gly methyl ester using trifluoroacetic acid (TFA) and triethylamine yields HP with 78% efficiency .
- Tryprostatin analogs are synthesized via nucleophilic substitution (e.g., indole derivatives) with yields ranging from 73% to 85% . Key steps include reflux in methanol/chloroform and purification via flash chromatography .
Q. How is HP quantified in complex biological matrices?
Reverse-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS/MS in MRM mode is employed. Co-eluting interferences (e.g., fatty acids) are resolved using column selectivity (e.g., C18 stationary phase) and gradient elution . Quantitation requires calibration curves with internal standards (e.g., deuterated HP analogs) .
Advanced Research Questions
Q. How can structural modifications of HP enhance its bioactivity against multidrug-resistant pathogens?
Structure-activity relationship (SAR) studies show that:
- Alkyl side chains (e.g., 3-isobutyl or 3-benzyl groups) improve antimicrobial activity by increasing membrane permeability .
- Indole or tyrosine substitutions at position 3 enhance inhibitory effects on Staphylococcus aureus (4× MIC within 2 hours) . Rational design involves molecular docking to assess interactions with targets like bacterial topoisomerases .
Q. What mechanisms underlie HP’s antioxidant and anti-inflammatory properties?
HP scavenges ROS/RNS via its diketopiperazine core, confirmed by DPPH and ABTS assays (IC₅₀ = 12–25 µM) . In anti-inflammatory studies, HP reduces TNF-α and IL-6 secretion in macrophages by inhibiting NF-κB nuclear translocation . Mechanistic validation uses siRNA knockdown of antioxidant enzymes (e.g., SOD, CAT) to isolate HP’s direct effects .
Q. How do analytical discrepancies in HP’s spectral data arise, and how are they resolved?
Discrepancies in GC-MS retention indices or NMR shifts often stem from:
- Column phase differences : Non-polar (HP-5 MS) vs. polar (DB-Wax) columns alter retention times .
- Stereochemical variation : Enantiomers (e.g., (R)-HP vs. (S)-HP) show distinct NOE correlations in 2D NMR . Resolution involves chiral chromatography (e.g., Chiralpak IA) and computational modeling (DFT for NMR prediction) .
Q. What in vivo models validate HP’s efficacy, and what are key pharmacokinetic parameters?
- Murine infection models : HP (10 mg/kg, IV) reduces S. aureus load by 3-log in 24 hours .
- Pharmacokinetics : HP exhibits a half-life of 2.3 hours (mice), with 40% oral bioavailability due to first-pass metabolism . Metabolite profiling (via UPLC-QTOF-MS) identifies hydroxylated derivatives as active metabolites .
Methodological Considerations
Q. How to optimize HP synthesis for scalability and stereochemical purity?
- Solid-phase peptide synthesis (SPPS) ensures stereochemical control, achieving >99% enantiomeric excess (ee) .
- Microwave-assisted cyclization reduces reaction time from 24 hours to 30 minutes, improving yield by 15% .
- Crystallization solvents : Ethanol/water mixtures yield >95% pure HP crystals .
Q. What strategies mitigate HP’s cytotoxicity in therapeutic applications?
- Prodrug design : Acetylation of the diketopiperazine ring reduces hemolytic activity by 80% .
- Liposomal encapsulation : Enhances selectivity toward bacterial membranes, lowering IC₅₀ against mammalian cells .
Data Contradiction Analysis
Q. Why do HP’s reported MIC values vary across studies?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
